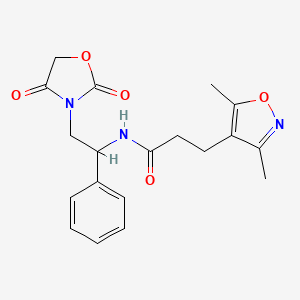

![molecular formula C15H15N5O3S B2694456 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034227-56-8](/img/structure/B2694456.png)

N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds related to the chemical structure have been investigated for their antibacterial and antifungal properties. For instance, novel analogs with similar structural motifs have shown promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, with specific compounds displaying significant minimum inhibitory concentrations (MICs) (Palkar et al., 2017). Additionally, derivatives incorporating thiadiazole and oxadiazole groups have been synthesized and characterized, revealing potential antimicrobial properties that warrant further investigation (Elmagd et al., 2017).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with 1,2,4-oxadiazole rings, were synthesized and tested against Mycobacterium tuberculosis. These compounds, documented as carboxylic acid isosteres, showed a range of activities, some with potency surpassing that of the standard drug pyrazinamide, highlighting their potential as antimycobacterial agents (Gezginci et al., 1998).

Carbonic Anhydrase Inhibition

New metal complexes incorporating similar structural features have demonstrated strong inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Büyükkıdan et al., 2013).

Synthesis and Characterization

The synthesis and characterization of compounds with similar structural frameworks have been detailed, providing insight into potential methodologies for creating derivatives with enhanced biological activities. For example, the efficient synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in aqueous media using a homogeneous catalyst indicates a broader applicability of such compounds in chemical research (Khazaei et al., 2015).

properties

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c21-15(10-1-2-11-12(7-10)20-24-19-11)16-8-13-17-14(18-23-13)9-3-5-22-6-4-9/h1-2,7,9H,3-6,8H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSQXXZWFCSDMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

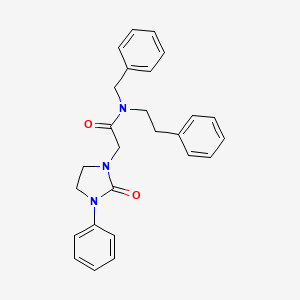

![N-(4-fluorophenyl)-N'-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2694378.png)

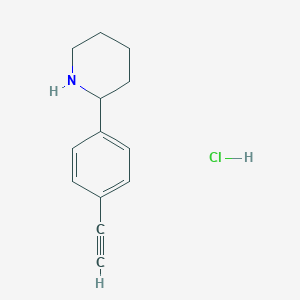

![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl morpholine-4-carboxylate](/img/structure/B2694379.png)

![2-[(furan-2-ylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2694383.png)

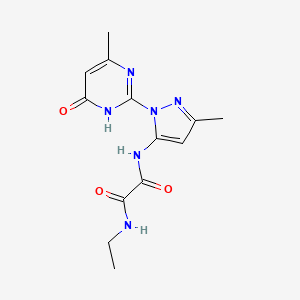

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)

![(E)-4-[4-(methoxycarbonyl)piperidino]-4-oxo-2-butenoic acid](/img/structure/B2694392.png)

![2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694394.png)